molecular formula C13H10ClN3O3S B2431183 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole CAS No. 333311-30-1

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole

Cat. No.: B2431183
CAS No.: 333311-30-1
M. Wt: 323.75
InChI Key: SIGYULDMTQONHC-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole is an organic compound that features a benzotriazole moiety linked to a sulfonyl group, which is further attached to a chlorinated and methoxylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl and chloro groups.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield methoxy-substituted derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole exerts its effects would depend on its specific application. In general, the sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The benzotriazole moiety can participate in coordination with metal ions or interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methylphenyl)sulfonylbenzotriazole
  • 1-(4-Chloro-3-nitrophenyl)sulfonylbenzotriazole
  • 1-(4-Chloro-3-hydroxyphenyl)sulfonylbenzotriazole

Uniqueness

1-(4-Chloro-3-methoxyphenyl)sulfonylbenzotriazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-20-13-8-9(6-7-10(13)14)21(18,19)17-12-5-3-2-4-11(12)15-16-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGYULDMTQONHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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